(5-Fluoro-1H-benzo[d]imidazol-2-yl)methanethiol
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Overview
Description
(5-Fluoro-1H-benzo[d]imidazol-2-yl)methanethiol is a chemical compound belonging to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds known for their diverse biological activities and applications in various fields, including pharmaceuticals, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
(5-Fluoro-1H-benzo[d]imidazol-2-yl)methanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions include disulfides from oxidation, reduced derivatives from reduction, and various substituted benzimidazole derivatives from substitution reactions .
Scientific Research Applications
(5-Fluoro-1H-benzo[d]imidazol-2-yl)methanethiol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes and receptors.
Industry: Utilized in the development of materials with specific properties, such as fluorescence
Mechanism of Action
The mechanism of action of (5-Fluoro-1H-benzo[d]imidazol-2-yl)methanethiol involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity to these targets, while the methanethiol group can participate in redox reactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
(5-Fluoro-1H-benzo[d]imidazol-2-yl)methanol: Similar structure but with a hydroxyl group instead of a thiol group.
2-(5-Fluoro-1H-benzo[d]imidazol-2-yl)-N-methylethan-1-amine: Contains an amine group instead of a thiol group.
Uniqueness
(5-Fluoro-1H-benzo[d]imidazol-2-yl)methanethiol is unique due to the presence of both a fluorine atom and a methanethiol group, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
(6-fluoro-1H-benzimidazol-2-yl)methanethiol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2S/c9-5-1-2-6-7(3-5)11-8(4-12)10-6/h1-3,12H,4H2,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSLGDTHKNBZCGB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)NC(=N2)CS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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